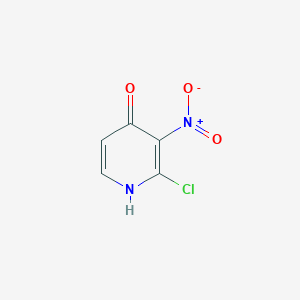
(Allyloxy)(difluoro)acetic acid
Übersicht
Beschreibung
“(Allyloxy)(difluoro)acetic acid” is a compound that contains an allyloxy group and a difluoroacetic acid group. The molecular formula of this compound is C5H6F2O3 . Difluoroacetic acid is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .
Synthesis Analysis
The synthesis of difluoromethyl compounds, which would include “(Allyloxy)(difluoro)acetic acid”, has seen recent advances. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis
The molecular structure of “(Allyloxy)(difluoro)acetic acid” can be inferred from its molecular formula, C5H6F2O3 . The difluoroacetic acid part of the molecule is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .Wissenschaftliche Forschungsanwendungen
1. Visible-light-induced radical cascade cyclization
- Application Summary : This research involves the use of (Allyloxy)(difluoro)acetic acid in a visible light photocatalyzed cascade sulfonylation/cyclization process. The process involves the reaction of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines .
- Methods of Application : The reactions proceed smoothly in the presence of Eosin Y (2.0 mol%) as a photocatalyst and Na2CO3 as a base .
- Results or Outcomes : This transformation features wide substrate scope, the use of easily accessible materials, and excellent functional group tolerance. It provides a facile and efficient protocol for the synthesis of sulfonated benzoxepine derivatives .
2. Polymer Production Aid
- Application Summary : (Allyloxy)(difluoro)acetic acid is used as a polymer production aid during the manufacture of fluoropolymers .
- Methods of Application : The substance is used during the manufacture of fluoropolymers which are produced under high temperature conditions of at least 370 °C .
- Results or Outcomes : The specific migration of the substance and the two degradation products in polytetrafluoroethylene film were determined and the maximum potential migrations were 0.4 μg/kg food .
3. Radical Cascade Cyclization
- Application Summary : Experimental studies disclosed that the addition of aryldifluoro methyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives .
- Methods of Application : The process involves the addition of aryldifluoro methyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde .
- Results or Outcomes : This method provides a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions .
4. Direct C-H Difluoromethylation Reagent
- Application Summary : Difluoroacetic acid, a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms, can be used as a direct C-H difluoromethylating reagent .
- Methods of Application : In solution, it dissociates to form difluoroacetate ions .
- Results or Outcomes : This method provides a new way to introduce difluoromethyl groups into organic molecules .
5. Mobile Phase Modifier for LC-MS Analysis
- Application Summary : Difluoroacetic acid is used as a mobile phase modifier during liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules .
- Methods of Application : The substance is added to the mobile phase during LC-MS analysis .
- Results or Outcomes : It affects chromatographic retention and peak width, as well as mass spectrometry (MS) signal response .
6. Preparation of 2-difluoromethylbenzimidazoles
- Application Summary : Difluoroacetic acid is used in the preparation of 2-difluoromethylbenzimidazoles, -oxazoles and -thiazoles from ortho-substituted anilines .
- Methods of Application : The substance is used in a reaction mediated by triphenylphoshine .
- Results or Outcomes : This method provides a new way to introduce difluoromethyl groups into organic molecules .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-prop-2-enoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWELKESJPOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Allyloxy)(difluoro)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)







![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)



![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
